![molecular formula C12H9ClN4O B5876953 1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole](/img/structure/B5876953.png)
1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole
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Overview
Description
1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-chloro-2-methylphenyl group and a furan-2-yl group
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole typically involves the reaction of 3-chloro-2-methylaniline with furan-2-carboxylic acid in the presence of a suitable coupling agent, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-tetrazole: This compound features a phenyl group instead of a furan-2-yl group, leading to differences in its chemical and biological properties.
1-(3-Chloro-2-methylphenyl)-5-(thiophen-2-yl)tetrazole:
1-(3-Chloro-2-methylphenyl)-5-(pyridin-2-yl)tetrazole: The incorporation of a pyridine ring introduces additional nitrogen atoms, affecting the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-8-9(13)4-2-5-10(8)17-12(14-15-16-17)11-6-3-7-18-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSRWFUTWZYJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NN=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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